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Compound Name: Ethyl 2-methyl-3-oxopentanoate

Cat. No.: B1604888

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-methyl-3-oxopentanoate is a 3-keto ester of significant interest in organic synthesis,
serving as a versatile building block for more complex molecules, including pharmaceutical
intermediates. Its structural integrity is paramount for its successful application. This technical
guide provides a comprehensive overview of the structural elucidation of ethyl 2-methyl-3-
oxopentanoate through modern spectroscopic techniques. It includes detailed analyses of
predicted Nuclear Magnetic Resonance (*H and 3C NMR), Mass Spectrometry (MS), and
Infrared (IR) spectroscopy data. Furthermore, this guide outlines a standard experimental
protocol for its synthesis via Claisen condensation and the general procedures for acquiring the
spectroscopic data.

Chemical Structure and Properties

Ethyl 2-methyl-3-oxopentanoate possesses a molecular formula of CsH1403 and a molecular
weight of 158.19 g/mol .[1][2] Its structure features a pentanoate backbone with a methyl group
at the a-position (carbon 2) and a ketone functional group at the -position (carbon 3). The
presence of both an ester and a ketone functional group makes it a valuable intermediate in a
variety of chemical transformations.
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© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b1604888?utm_src=pdf-interest
https://www.benchchem.com/product/b1604888?utm_src=pdf-body
https://www.benchchem.com/product/b1604888?utm_src=pdf-body
https://www.benchchem.com/product/b1604888?utm_src=pdf-body
https://www.benchchem.com/product/b1604888?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/642311
https://pubchem.ncbi.nlm.nih.gov/compound/Pentanoic-acid_-2-methyl-3-oxo-_-ethyl-ester
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1604888?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

IUPAC Name: ethyl 2-methyl-3-oxopentanoate[1][2]

CAS Number: 759-66-0[2]

Molecular Formula: CsH1403[1][2]

Molecular Weight: 158.19 g/mol [1][2]

Synthesis of Ethyl 2-methyl-3-oxopentanoate

A common and effective method for the synthesis of B-keto esters such as ethyl 2-methyl-3-
oxopentanoate is the Claisen condensation. This reaction involves the base-catalyzed
condensation of two ester molecules. In this case, a mixed Claisen condensation between ethyl
propionate and ethyl propionate, followed by methylation, or more directly, a condensation
between ethyl propionate and ethyl 2-methylpropionate can be envisioned. A general synthetic
approach is outlined below.

Synthetic Pathway: Claisen Condensation

The synthesis proceeds via the formation of an enolate from one ester, which then acts as a
nucleophile, attacking the carbonyl carbon of a second ester molecule. Subsequent loss of an
alkoxide group yields the [3-keto ester.

Elimination of Ethoxide
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Caption: Synthetic pathway for Ethyl 2-methyl-3-oxopentanoate.

Experimental Protocol: Claisen Condensation

Materials:
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o Ethyl propionate

e Sodium ethoxide

e Anhydrous diethyl ether or tetrahydrofuran (THF)

« Hydrochloric acid (1 M)

e Saturated sodium bicarbonate solution

o Saturated sodium chloride solution (brine)

e Anhydrous magnesium sulfate

e Round-bottom flask with a reflux condenser and a dropping funnel

» Magnetic stirrer and heating mantle

e Separatory funnel

 Rotary evaporator

Procedure:

» A solution of sodium ethoxide in anhydrous ethanol is prepared, and the ethanol is removed
under reduced pressure. The sodium ethoxide is then suspended in anhydrous diethyl ether.

» Ethyl propionate is added dropwise to the stirred suspension of sodium ethoxide at room
temperature.

 After the addition is complete, the reaction mixture is gently refluxed for several hours.

e The reaction mixture is cooled to room temperature and then poured into a mixture of ice
and dilute hydrochloric acid to neutralize the excess base and protonate the product.

e The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

e The combined organic extracts are washed with saturated sodium bicarbonate solution,
water, and brine.
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e The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is
removed under reduced pressure using a rotary evaporator.

e The crude product is purified by vacuum distillation to yield pure ethyl 2-methyl-3-
oxopentanoate.

Spectroscopic Data and Structural Elucidation

The structural confirmation of ethyl 2-methyl-3-oxopentanoate is achieved through a
combination of spectroscopic methods. The following sections detail the predicted data from *H
NMR, 8C NMR, Mass Spectrometry, and IR Spectroscopy.

'H Nuclear Magnetic Resonance (NMR) Spectroscopy

The *H NMR spectrum provides information about the chemical environment of the hydrogen
atoms in the molecule.

Predicted *H NMR Data (400 MHz, CDCIs):

Chemical Shift (6,

Multiplicity Integration Assignment
ppm)
~4.20 Quartet (q) 2H -O-CHz2-CHs
~3.50 Quartet () 1H -CO-CH(CH3)-CO-
~2.60 Quartet (q) 2H -CO-CH2-CHs
~1.35 Doublet (d) 3H -CH(CHs3)-
~1.28 Triplet (t) 3H -O-CHz2-CHs
~1.05 Triplet (t) 3H -CO-CH2-CHs

Interpretation:

The downfield quartet at approximately 4.20 ppm is characteristic of the methylene protons of
the ethyl ester group, deshielded by the adjacent oxygen atom. The quartet at around 3.50 ppm
corresponds to the methine proton at the a-position, which is situated between two carbonyl
groups, leading to significant deshielding. The quartet at approximately 2.60 ppm is assigned to
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the methylene protons of the propionyl group. The upfield signals correspond to the three
methyl groups in different chemical environments.

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

The 3C NMR spectrum provides information about the carbon skeleton of the molecule.

Predicted 3C NMR Data (100 MHz, CDCIs):

Chemical Shift (6, ppm) Assignment

~205 Ketone Carbonyl (C=0)
~170 Ester Carbonyl (C=0)
~61 -O-CH2-CHs

~55 -CO-CH(CHs)-CO-

~36 -CO-CH2-CHs

~14 -O-CH2-CHs

~12 -CH(CH3)-

~8 -CO-CH2-CHs

Interpretation:

The two downfield signals are characteristic of the ketone and ester carbonyl carbons. The
signal at approximately 61 ppm is attributed to the methylene carbon of the ethyl ester. The
methine carbon at the a-position is expected around 55 ppm. The remaining signals in the
upfield region correspond to the other aliphatic carbons.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of the molecule.

Predicted Mass Spectrometry Data (Electron lonization - El):

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1604888?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

miz Predicted Fragment lon
158 [M]* (Molecular lon)

130 [M - C2Ha]*

113 [M - OC2Hs]*

101 [M - CsHsOJ*

85 [CH3CH2CO-CH(CH3)]*
57 [CH3CH2COJ*

29 [CH3CH2]*

Fragmentation Pathway:

Loss of ethoxy radical _

[M - C2H50]+ (m/z 113)

(Lt e N Gty W cossof ethylradical 1 copigs (myz 129) |—L0sS OE CAHAO2 11 oapinnie (miz 57)

Cleavage of ethyl group

[C2H5]+ (m/z 29)

Click to download full resolution via product page
Caption: Predicted fragmentation of Ethyl 2-methyl-3-oxopentanoate.
Interpretation:

The molecular ion peak is expected at m/z 158. Common fragmentation patterns for 3-keto
esters include the loss of the ethoxy group (-OC:zH5) to give a fragment at m/z 113, and
cleavage of the propionyl group to yield a fragment at m/z 57. The observation of these
fragments would strongly support the proposed structure.

Infrared (IR) Spectroscopy
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Infrared spectroscopy is used to identify the functional groups present in a molecule.

Predicted Infrared (IR) Absorption Data:

Wavenumber (cm~12) Intensity Assignment

~2980 Strong C-H stretch (aliphatic)

~1745 Strong C=0 stretch (ester carbonyl)

~1715 Strong C=0 stretch (ketone carbonyl)

~1250 Strong C-O stretch (ester)
Interpretation:

The IR spectrum is expected to show two strong absorption bands in the carbonyl region: one
around 1745 cm~1 corresponding to the ester carbonyl group, and another around 1715 cm~1
for the ketone carbonyl group. The presence of these two distinct peaks is a key characteristic
of a B-keto ester. Strong C-H stretching vibrations from the alkyl groups are expected around
2980 cm~1. A strong C-O stretching band for the ester group should also be visible around
1250 cm~1.

Experimental Workflow and Logic

The structural elucidation of a newly synthesized compound like ethyl 2-methyl-3-
oxopentanoate follows a logical workflow to ensure accurate and comprehensive
characterization.
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Caption: Workflow for structural elucidation.

Conclusion

The combination of 1H NMR, 3C NMR, Mass Spectrometry, and IR Spectroscopy provides a
powerful toolkit for the unambiguous structural elucidation of ethyl 2-methyl-3-
oxopentanoate. The predicted spectroscopic data presented in this guide, based on
established principles of organic spectroscopy, offer a clear roadmap for the characterization of
this important synthetic intermediate. The detailed experimental protocols for its synthesis and
spectroscopic analysis are intended to support researchers in their efforts to utilize this
versatile compound in drug discovery and development.

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b1604888?utm_src=pdf-body-img
https://www.benchchem.com/product/b1604888?utm_src=pdf-body
https://www.benchchem.com/product/b1604888?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1604888?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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